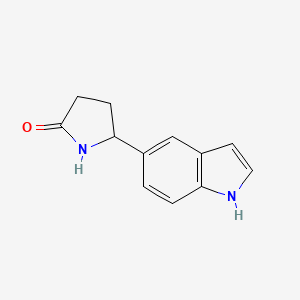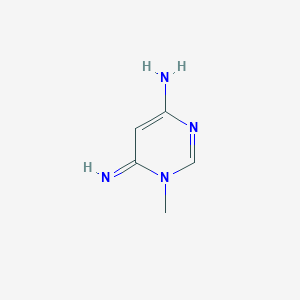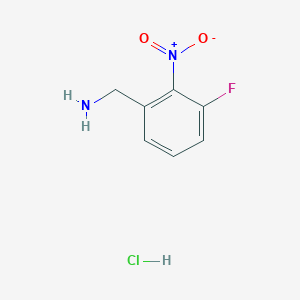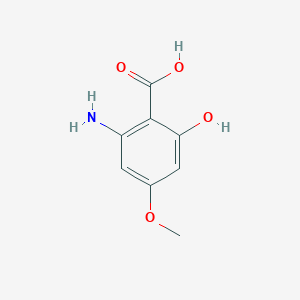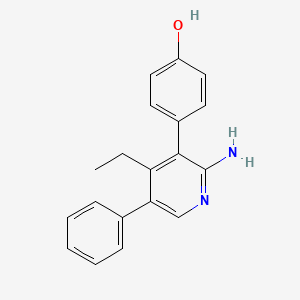![molecular formula C34H44O9 B13118208 rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rel-(4R)-4-((3aS,3’R,3a’S,6S,6’R,7a’S,8aR,9R,10aR)-11-Acetoxy-6’-hydroxy-5,6’,9-trimethyl-3-methylene-2,2’-dioxo-3,3a,3a’,4,6,6’,7’,7a’,8,9,10,10a-dodecahydro-2H,2’H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3’-benzofuran]-5’-yl)pentyl acetate” is a complex organic molecule with a unique structure This compound is characterized by its intricate spirocyclic framework and multiple functional groups, including acetoxy, hydroxy, and methylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as chromatography and crystallization would be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic frameworks.
Acetoxy-Containing Compounds: Molecules with acetoxy groups that can undergo similar chemical reactions.
Hydroxy-Containing Compounds: Molecules with hydroxy groups that can participate in oxidation and reduction reactions.
Uniqueness
What sets this compound apart is its combination of a spirocyclic structure with multiple functional groups, providing a unique platform for chemical modifications and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C34H44O9 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
[(4R)-4-[(1R,2R,3'aS,4R,6'R,7'aS,8S,12S,13R)-15-acetyloxy-6'-hydroxy-2,6',11-trimethyl-7-methylidene-2',6-dioxospiro[5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate |
InChI |
InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)23-13-25-27(14-32(23,7)39)43-31(38)34(25)15-33-17(2)11-26-22(18(3)30(37)42-26)12-24(33)19(4)28(34)29(33)41-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22+,25-,26-,27+,28-,29?,32-,33-,34-/m1/s1 |
Clé InChI |
NEJMSJPMPBCXQF-ZQDCVDMLSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@@H](CC3=C([C@@H]4C([C@]13C[C@@]45[C@@H]6C=C([C@](C[C@@H]6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3=C(C4C(C13CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




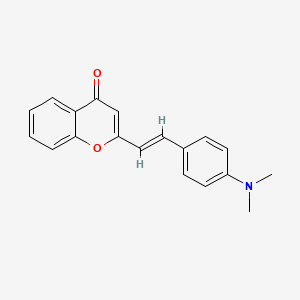
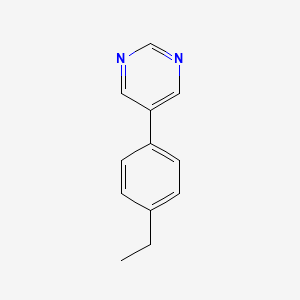
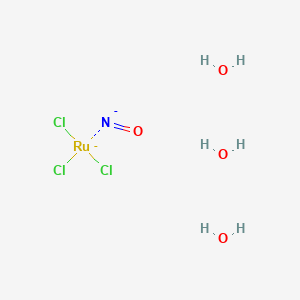

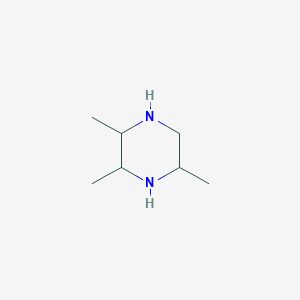

![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
